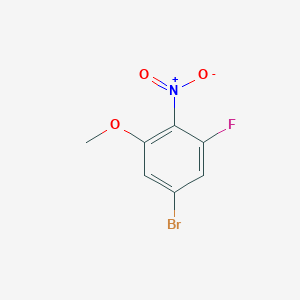

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1-fluoro-3-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGZBPZOEMCFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728473 | |

| Record name | 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137869-91-0 | |

| Record name | 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137869-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-fluoro-2-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Abstract

This technical guide provides a comprehensive examination of a viable and regioselective synthesis pathway for 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene, a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and advanced materials science. The core of this synthesis is the electrophilic aromatic substitution (EAS) nitration of 3-Bromo-5-fluoroanisole. This document elucidates the underlying reaction mechanism, details the critical factors governing regioselectivity, presents a step-by-step experimental protocol, and outlines the necessary safety and handling considerations. The guide is intended for researchers, chemists, and professionals in drug development seeking a robust and well-understood method for the preparation of this valuable intermediate.

Introduction and Strategic Analysis

This compound (CAS No: 1137869-91-0) is a substituted nitroaromatic compound.[1][2] Its utility in organic synthesis stems from the orthogonal reactivity of its functional groups: the nitro group can be reduced to an amine, the bromine atom can participate in cross-coupling reactions, and the aromatic ring itself can undergo further substitution, making it a versatile scaffold for constructing complex molecular architectures.[3]

A retrosynthetic analysis points to the most logical and efficient pathway for its construction: the direct nitration of a readily available precursor. The target molecule can be disconnected at the C-NO₂ bond, identifying the nitronium ion (NO₂⁺) as the electrophile and 3-Bromo-5-fluoroanisole as the nucleophilic aromatic substrate.

This approach is predicated on the principles of Electrophilic Aromatic Substitution (EAS), a cornerstone of aromatic chemistry.[4][5] The primary challenge and focus of this guide is to control the regioselectivity of the nitration reaction, ensuring the nitro group is installed at the C-2 position in the presence of three other directing groups.

The Chemistry of Synthesis: Mechanism and Regioselectivity

The synthesis of the target compound is achieved via the nitration of 3-Bromo-5-fluoroanisole. This reaction is a classic example of Electrophilic Aromatic Substitution.[6][7]

Generation of the Electrophile

The reaction requires a potent electrophile, as the aromatic ring's stability must be overcome. Standard nitrating conditions involve a mixture of concentrated nitric acid and concentrated sulfuric acid.[8] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), the key electrophile in this reaction.[5][7][9]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and the Sigma Complex

The electron-rich π-system of the 3-Bromo-5-fluoroanisole ring acts as a nucleophile, attacking the nitronium ion. This step is the rate-determining step of the reaction, as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][6]

Controlling Regioselectivity

The position of the incoming nitro group is dictated by the directing effects of the substituents already present on the aromatic ring: the methoxy (-OCH₃) group, the bromine (-Br) atom, and the fluorine (-F) atom.

-

Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-director. Its activating nature stems from its ability to donate electron density to the ring via resonance, stabilizing the positive charge in the sigma complex, particularly when the attack occurs at the ortho or para positions.[6]

-

Halogens (-Br and -F): These are deactivating, yet ortho-, para-directing. They withdraw electron density through induction (deactivating the ring overall) but can donate electron density through resonance, which preferentially stabilizes the sigma complex for ortho and para attack.[6]

In the case of 3-Bromo-5-fluoroanisole, the powerful activating and directing effect of the methoxy group is the dominant influence.[7] It strongly directs the incoming electrophile to its two ortho positions (C-2 and C-6) and its para position (C-4). The nitration occurs with high regioselectivity at the C-2 position, which is ortho to the methoxy group. This is due to the strong activation provided by the methoxy group and potentially less steric hindrance compared to the other activated positions.

Rearomatization

In the final step, a weak base in the mixture (such as H₂O or HSO₄⁻) abstracts a proton from the carbon atom bearing the new nitro group. This restores the aromatic π-system, yielding the final product, this compound.

Synthesis Pathway and Experimental Workflow

The following sections provide a detailed workflow for the synthesis, from starting material to purified product.

Synthesis Pathway Diagram

Caption: Overall synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the nitration of substituted aromatic compounds.[7][8]

Materials & Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| 3-Bromo-5-fluoroanisole | C₇H₆BrFO | 205.02 | ≥98% |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% |

| Concentrated Nitric Acid | HNO₃ | 63.01 | ~70% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |

| Deionized Water | H₂O | 18.02 | N/A |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous |

| Brine | NaCl | 58.44 | Saturated |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and set in an ice-salt bath, slowly add concentrated sulfuric acid (25 mL). Cool the acid to 0-5 °C. To the cooled sulfuric acid, add concentrated nitric acid (6 mL) dropwise with continuous stirring, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Setup: In a separate three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 3-Bromo-5-fluoroanisole (10.0 g, 48.8 mmol) in dichloromethane (20 mL). Cool this solution to 0-5 °C using an ice-water bath.

-

Nitration Reaction: Slowly add the cold nitrating mixture from step 1 to the dropping funnel and add it dropwise to the stirred solution of 3-Bromo-5-fluoroanisole over approximately 45-60 minutes. Carefully maintain the internal reaction temperature between 0-5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 50 mL).

-

Neutralization and Drying: Combine all the organic layers. Wash the combined organic layer sequentially with deionized water (50 mL), a saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.[8]

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield this compound as a solid.

Nitration Mechanism Diagram

Caption: Key steps in the electrophilic aromatic substitution mechanism for nitration.

Safety and Handling

The experimental procedure described involves the use of highly corrosive and oxidizing chemicals. Adherence to strict safety protocols is mandatory.

-

Concentrated Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns. They are also strong oxidizing agents. Always handle these reagents inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

-

Nitrating Mixture: The preparation and use of the nitrating mixture is a highly exothermic process. Strict temperature control is essential to prevent runaway reactions. The addition of reagents must be done slowly and with efficient cooling.

-

Quenching: The process of quenching the reaction mixture with ice/water is also highly exothermic. This must be performed slowly and with caution to avoid splashing of the acidic solution.

Conclusion

The synthesis of this compound is reliably achieved through the electrophilic nitration of 3-Bromo-5-fluoroanisole. The key to this successful synthesis lies in understanding and leveraging the powerful ortho-, para-directing influence of the methoxy group, which overrides the effects of the two halogen substituents to provide a high degree of regioselectivity. The provided protocol, based on well-established chemical principles, offers a robust and reproducible method for accessing this valuable synthetic intermediate, thereby facilitating further research and development in the fields of pharmaceutical and materials science.

References

- SciELO. Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.

- Organic Chemistry Portal. Nitro compound synthesis by nitrite substitution or nitration.

- ChemBK. 5-Bromo-1-Fluoro-2-Methoxy-3-Nitro-Benzene.

- National Center for Biotechnology Information. Nitroaromatic Compounds, from Synthesis to Biodegradation.

- Biosynth. This compound | 1137869-91-0.

- BenchChem. Exploring the Chemical Properties of 3-Bromo-5-fluoroanisole for Optimized Synthesis.

- BenchChem. A Comparative Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: Traditional Routes vs. Modern Methodologies.

- University of Regensburg. 5 Major Electrophilic Aromatic Substitution Reactions Activating.

- PubChemLite. 5-bromo-3-fluoro-2-nitroanisole (C7H5BrFNO3).

- MySkinRecipes. 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene.

- Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions.

- Lumen Learning. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II.

- BLDpharm. 1137869-91-0|this compound.

- BenchChem. Application Notes and Protocols: Nitration of 5-bromo-1,3-benzodioxole.

- Organic Syntheses. m-BROMONITROBENZENE - Organic Syntheses Procedure.

- BenchChem. An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.

Sources

- 1. This compound | 1137869-91-0 | MVB86991 [biosynth.com]

- 2. 1137869-91-0|this compound|BLD Pharm [bldpharm.com]

- 3. 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene [myskinrecipes.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides an in-depth analysis of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene, a highly functionalized aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will explore its core physicochemical properties, delve into its molecular architecture to understand its reactivity, outline a strategic synthetic approach, and discuss its applications as a versatile building block in the development of novel therapeutics.

Core Molecular and Physicochemical Properties

This compound is a substituted nitrobenzene derivative whose value lies in the unique interplay of its four distinct functional groups. These groups provide multiple reactive handles for chemists to exploit in the construction of complex molecular architectures. The fundamental identifiers and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrFNO₃ | [1][2][3] |

| Molecular Weight | 250.02 - 250.03 g/mol | [1][2][3] |

| CAS Number | 1137869-91-0 | [1][3] |

| Appearance | White to yellowish solid | [2] |

| Melting Point | 57-61°C | [2] |

| Boiling Point | 309.1 ± 37.0 °C (Predicted) | [2] |

| Solubility | Soluble in common organic solvents | [2] |

Molecular Structure and Functional Group Analysis

The strategic arrangement of the bromo, fluoro, methoxy, and nitro groups on the benzene ring dictates the compound's reactivity and makes it a valuable precursor in multi-step synthesis.

Caption: Molecular structure of this compound.

-

Bromo Group (Br): Positioned at C5, the bromine atom serves as an excellent leaving group. This functionality is critical for introducing molecular diversity through various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, which are fundamental for creating carbon-carbon or carbon-heteroatom bonds.[4]

-

Fluoro Group (F): The fluorine atom at C1 is a bioisostere for a hydrogen atom but with profoundly different electronic properties. In drug development, the incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate lipophilicity (logP), and improve binding affinity to target proteins.[4][5]

-

Nitro Group (NO₂): As a strong electron-withdrawing group at C2, the nitro group significantly influences the electronic nature of the aromatic ring. Critically, it can be readily reduced to an amino group (-NH₂). This transformation is a cornerstone of medicinal chemistry, opening pathways to synthesize a vast array of amides, sulfonamides, and nitrogen-containing heterocyclic scaffolds common in active pharmaceutical ingredients (APIs).[4]

-

Methoxy Group (OCH₃): The methoxy group at C3 is an electron-donating group that can influence the regioselectivity of further chemical transformations on the aromatic ring.

Strategic Synthesis Pathway

The preparation of this compound is a multi-step process requiring careful control of regioselectivity. A plausible synthetic route begins with a commercially available precursor, such as 2-bromo-4-fluoro-6-nitrophenol.

Caption: Synthesis via Williamson Ether Synthesis.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the methylation of the hydroxyl group of the precursor to yield the final product. The choice of a weak base like potassium carbonate and a polar aprotic solvent like acetone is crucial to facilitate the Sₙ2 reaction without promoting side reactions.

-

Preparation: To a solution of 2-bromo-4-fluoro-6-nitrophenol in acetone, add anhydrous potassium carbonate (K₂CO₃) as a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

-

Reaction: Add iodomethane (CH₃I) dropwise to the suspension at room temperature. Iodomethane is an excellent methylating agent due to the good leaving group ability of iodide.

-

Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.[6]

This self-validating protocol relies on TLC to confirm the conversion of the starting material, ensuring the reaction has proceeded to completion before initiating the purification steps.

Applications in Research and Drug Development

The true utility of this compound is as a versatile chemical intermediate. Its functional groups allow for sequential and orthogonal chemical modifications, making it a valuable building block for synthesizing complex target molecules.

-

Pharmaceutical Scaffolding: It is frequently used to create novel compounds for evaluation as anti-cancer, anti-inflammatory, or antiviral agents.[4]

-

Fragment-Based Drug Design: The molecule can serve as a starting fragment that can be elaborated upon. For instance, the bromine can be replaced via a Suzuki coupling to add another aromatic ring, while the nitro group is reduced and functionalized to interact with a specific pocket of a target enzyme or receptor.

-

Agrochemical Synthesis: Similar to pharmaceuticals, the unique electronic and steric properties imparted by the substituents are valuable in the development of new pesticides and herbicides.[7]

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling under controlled laboratory conditions.

Hazard Profile:

-

Signal Word: Warning[1]

-

Hazard Statements:

Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[8][9]

-

Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing.[2] In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular architects. Its precisely arranged functional groups offer a pre-packaged solution for introducing key structural motifs into complex molecules. A thorough understanding of its properties, reactivity, and handling requirements enables researchers and drug development professionals to leverage its full potential in advancing the frontiers of science and medicine.

References

- This compound. LabSolutions.

- 5-Bromo-1-Fluoro-2-Methoxy-3-Nitro-Benzene. ChemBK.

- This compound. Biosynth.

- 1-BROMO-5-FLUORO-2-METHOXY-3-NITROBENZENE synthesis. ChemicalBook.

- SAFETY D

- SAFETY D

- 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene. MySkinRecipes.

- Exploring 1-Bromo-3-Fluoro-5-Nitrobenzene: Properties and Applic

- The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.

- 1-Bromo-3-fluoro-5-nitrobenzene: Properties, Synthesis, and Applic

- 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene. Benchchem.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. chembk.com [chembk.com]

- 3. This compound | 1137869-91-0 | MVB86991 [biosynth.com]

- 4. nbinno.com [nbinno.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-BROMO-5-FLUORO-2-METHOXY-3-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene: A Versatile Building Block for Advanced Organic Synthesis

Abstract

In the landscape of modern medicinal chemistry and materials science, the demand for strategically functionalized aromatic scaffolds is perpetual. 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene has emerged as a highly valuable and versatile building block, empowering chemists to construct complex molecular architectures. Its unique arrangement of four distinct functional groups—a bromine atom, a fluorine atom, a methoxy group, and a nitro group—provides a rich platform for a multitude of selective chemical transformations. This guide offers an in-depth exploration of the synthesis, reactivity, and synthetic applications of this compound, with a particular focus on its role in the development of pharmaceutically relevant molecules. We will delve into the causality behind experimental choices for key reactions, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group reduction, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Compound Profile: Properties and Safety

A thorough understanding of a reagent's physical properties and safety profile is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Data

The structural and physical properties of this compound (CAS Number: 1137869-91-0) are summarized below. These characteristics are fundamental to its behavior in various reaction media and purification processes.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrFNO₃ | [1][2] |

| Molecular Weight | 250.03 g/mol | [1][2] |

| Appearance | White to yellowish solid | [3] |

| Melting Point | 57-61 °C | [3] |

| Boiling Point | ~309 °C (Predicted) | [3] |

| Solubility | Soluble in common organic solvents | [3] |

| InChI Key | InChI=1S/C7H5BrFNO3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,1H3 | [1] |

Safety and Handling

As with any laboratory chemical, proper handling of this compound is crucial. The compound is classified as an irritant.[3][4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][5]

-

Avoid inhalation of dust and contact with skin and eyes.[4][5]

-

In case of contact, rinse the affected area immediately with plenty of water and seek medical advice.[4]

-

Store in a cool, dry place in a tightly sealed container.[3]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.[4][5][6]

Synthesis of the Core Scaffold

The preparation of this compound is a multi-step process that requires careful control of regioselectivity. A common synthetic strategy involves the nitration of a pre-functionalized benzene derivative.

A plausible route begins with 2-bromo-4-fluoro-6-nitrophenol, which is then methylated to yield the target compound.[7] The choice of a methylating agent like iodomethane in the presence of a suitable base allows for the efficient formation of the methoxy ether.

Representative Synthetic Protocol: Methylation

This protocol describes the synthesis of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene, a structural isomer, from the corresponding phenol, illustrating the general principle.[7]

-

Setup: To a solution of 2-bromo-4-fluoro-6-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

Reagent Addition: Stir the suspension at room temperature and add iodomethane (CH₃I, 1.2-1.5 eq) dropwise.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the pure this compound.

Chemical Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocol: SₙAr with an Amine

-

Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like DMSO or DMF.

-

Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Reaction: Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude product via column chromatography to obtain the desired amino-substituted product.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery. [8] Buchwald-Hartwig Amination: This reaction is one of the most powerful methods for forming C(aryl)-N bonds. [9][10]It allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, providing access to substituted anilines that are prevalent in pharmaceuticals. [11]The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), ligand (e.g., XPhos, RuPhos), and base (e.g., NaOt-Bu, Cs₂CO₃) is critical for achieving high yields, especially with electron-rich anilines. [12] Suzuki-Miyaura Coupling: This reaction facilitates the formation of C-C bonds by coupling the aryl bromide with a boronic acid or ester. [13][14]It is exceptionally useful for constructing biaryl scaffolds, which are common motifs in kinase inhibitors and other drug classes.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Solvent: Add a solvent system, commonly a mixture of toluene and water or dioxane and water.

-

Reaction: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 80-100 °C and stir until TLC or LC-MS indicates the consumption of the starting material.

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to isolate the biaryl product.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine (aniline) under various conditions. This transformation unlocks a new set of functionalization possibilities. [15][13] Causality: The choice of reducing agent is key. Classical methods like tin(II) chloride (SnCl₂) or iron powder in acidic media (Fe/NH₄Cl) are robust and effective. [16]Catalytic hydrogenation (H₂, Pd/C) is another clean and efficient method, although care must be taken to avoid dehalogenation, particularly at the C-Br bond, by carefully controlling reaction conditions. The resulting aniline is a versatile intermediate for amide bond formation, diazotization reactions, or for use as a nucleophile itself.

Experimental Protocol: Nitro Group Reduction with Iron

-

Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.

-

Reagent Addition: Add iron powder (Fe, 3-5 eq) and ammonium chloride (NH₄Cl, 1.5-2.0 eq).

-

Reaction: Heat the mixture to reflux (around 80-90 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction and filter it through a pad of Celite to remove the iron salts, washing the pad with ethanol or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent and washed with water to remove any remaining salts. Drying and concentration will yield the crude aniline product, which can be used directly or purified further by chromatography.

Application in Kinase Inhibitor Synthesis

The strategic functionalization enabled by this compound makes it an exemplary starting material for the synthesis of complex pharmaceuticals, particularly small molecule kinase inhibitors. [17][18]Kinases are a critical class of drug targets in oncology and immunology, and many inhibitors feature highly substituted aromatic cores. [19]The fluorine atom is often incorporated to improve metabolic stability and binding affinity. [20][21] The following workflow illustrates a hypothetical, yet representative, synthetic route from the title compound to a core structure found in many kinase inhibitors.

Caption: Synthetic workflow from starting material to a kinase inhibitor core.

This sequence leverages the orthogonality of the reactive sites: the C-Br bond is addressed first via a Buchwald-Hartwig amination, followed by the reduction of the nitro group to an aniline, which is then acylated to complete the core structure. The fluorine and methoxy groups remain as key modulators of the final compound's biological activity.

Conclusion

This compound is a testament to the power of rational molecular design. Its carefully orchestrated array of functional groups provides chemists with a versatile toolkit for constructing sophisticated organic molecules. By enabling selective and high-yielding transformations such as SₙAr, palladium-catalyzed cross-coupling, and nitro group reduction, this compound serves as an invaluable starting material in the multi-step synthesis of high-value targets, particularly in the realm of pharmaceutical drug discovery. The principles and protocols outlined in this guide demonstrate its significant potential and provide a solid foundation for its application in advancing chemical research and development.

References

-

5-Bromo-1-Fluoro-2-Methoxy-3-Nitro-Benzene - ChemBK. Source: ChemBK. URL: [Link]

-

5-Bromo-1-fluoro-3-methyl-2-nitrobenzene | C7H5BrFNO2 | CID 57566644 - PubChem. Source: PubChem. URL: [Link]

-

This compound - LabSolutions | Lab Chemicals & Equipment. Source: LabSolutions. URL: [Link]

-

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene - MySkinRecipes. Source: MySkinRecipes. URL: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Source: Wikipedia. URL: [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. Source: ACS Publications. URL: [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

-

The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols | The Journal of Organic Chemistry - ACS Publications. Source: ACS Publications. URL: [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. Source: Michigan State University. URL: [Link]

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC - PubMed Central. Source: PubMed Central. URL: [Link]

-

Get Best Quality P-Bromo Fluoro Benzene - AD PHARMACHEM. Source: AD PHARMACHEM. URL: [Link]

-

1-bromo-5-fluoro-3-methoxy-2-nitrobenzene - Appretech Scientific Limited. Source: Appretech. URL: [Link]

-

Exploring 1-Bromo-3-Fluoro-5-Nitrobenzene: Properties and Applications. Source: LinkedIn. URL: [Link]

-

Design and synthesis of kinase inhibitors using novel heterocyclic systems. Source: Vertex Pharmaceuticals. URL: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. Source: PubMed Central. URL: [Link]

-

5-Bromo-1,2,3-trifluorobenzene - Magritek. Source: Magritek. URL: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - ResearchGate. Source: ResearchGate. URL: [Link]

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed. Source: PubMed. URL: [Link]

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed. Source: PubMed. URL: [Link]

- CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents. Source: Google Patents.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. This compound | 1137869-91-0 | MVB86991 [biosynth.com]

- 3. chembk.com [chembk.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. biosynth.com [biosynth.com]

- 6. fishersci.com [fishersci.com]

- 7. 1-BROMO-5-FLUORO-2-METHOXY-3-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 8. adpharmachem.com [adpharmachem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 13. nbinno.com [nbinno.com]

- 14. benchchem.com [benchchem.com]

- 15. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]

- 16. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. soci.org [soci.org]

- 20. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Introduction

5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene is a substituted aromatic compound with potential applications as an intermediate in organic synthesis and drug discovery. Its chemical structure, featuring a brominated and nitrated benzene ring with fluoro and methoxy substitutions, suggests a complex physicochemical profile that is critical for its handling, formulation, and development. Understanding the solubility and stability of this compound is paramount for researchers in designing experiments, developing formulations, and ensuring the reliability of their results.

This guide provides a comprehensive overview of the known properties of this compound and, more importantly, offers detailed, field-proven protocols for determining its solubility and stability. The methodologies described herein are based on established scientific principles and regulatory guidelines, empowering researchers to generate robust and reliable data for their specific applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data in peer-reviewed literature is limited.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrFNO₃ | [1][2] |

| Molecular Weight | 250.02 g/mol | [3] |

| Appearance | White to yellowish solid | [1] |

| Melting Point | 57-61°C | [1] |

| Boiling Point | 255-256°C | [1] |

| Purity | Typically ≥98% | [3] |

Solubility Profile: A Blend of Prediction and Practical Determination

The solubility of a compound is a critical parameter that influences its bioavailability, reaction kinetics, and formulation possibilities. Based on its structure, this compound is anticipated to be poorly soluble in water and more soluble in common organic solvents.[1] The presence of polar groups like the nitro and methoxy groups may impart some polarity, but the overall aromatic and halogenated nature suggests a preference for less polar environments.

For a closely related isomer, 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene, the solubility has been described as very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[4] This provides a useful starting point for solvent selection when determining the solubility of this compound.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a thermodynamic method for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of the compound in a range of aqueous and organic solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))[5]

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials.

-

Solvent Addition: Add a known volume of each selected solvent to the corresponding vial.[6]

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound. A pre-validated, stability-indicating HPLC method is crucial for accurate quantification.[7]

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Data Interpretation: The results should be tabulated to provide a clear comparison of the compound's solubility across the different solvents.

Solubility Testing Workflow

Caption: Workflow for thermodynamic solubility determination.

Stability Profile and Forced Degradation Studies

Stability testing is essential to understand how the quality of a chemical substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] Forced degradation studies, or stress testing, are undertaken to identify potential degradation products and establish degradation pathways.[8]

Experimental Protocol for Forced Degradation Studies

This protocol is designed to assess the stability of this compound under various stress conditions, in accordance with ICH guidelines.[8]

Objective: To evaluate the stability of the compound under acidic, basic, oxidative, thermal, and photolytic conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)[8]

-

Suitable solvent for stock solution (e.g., methanol or acetonitrile)

-

pH meter

-

Oven

-

Photostability chamber

-

HPLC system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[8]

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, dilute, and analyze by HPLC.[8]

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 8 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M HCl, dilute, and analyze by HPLC.[8]

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 12 hours. Withdraw samples, dilute, and analyze by HPLC.[8]

-

Thermal Degradation: Expose a known amount of the solid compound to dry heat at 80°C in an oven for 48 hours. At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, dilute, and analyze by HPLC.[8]

-

Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark. Analyze both samples by HPLC.[8]

-

Analysis: For all conditions, analyze the stressed samples against a control sample (stored under normal conditions) using a stability-indicating HPLC method. The method should be capable of separating the intact compound from any degradation products.[7]

Forced Degradation Study Workflow

Caption: Workflow for forced degradation stability testing.

Safe Handling and Storage

Proper handling and storage are crucial to ensure the safety of personnel and maintain the integrity of this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Safety Precautions: Use in a well-ventilated area. Wear protective gloves, eye protection, and appropriate clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] A recommended shelf life of 1460 days has been indicated by one supplier.[2]

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides researchers with the necessary framework to generate this critical information. By following the detailed experimental protocols for solubility determination and forced degradation studies, scientists and drug development professionals can obtain robust data to support their research and development activities. The structural similarity to other known compounds allows for rational starting points in experimental design. Adherence to these systematic approaches will ensure the generation of high-quality, reliable data, paving the way for the successful application of this compound in its intended field.

References

A Spectroscopic Guide to 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene: An In-depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene, a substituted nitroaromatic compound with potential applications in organic synthesis and drug discovery. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. This guide is intended to serve as a valuable resource for researchers, enabling them to identify and characterize this molecule, and to provide a framework for the spectroscopic analysis of related compounds.

Molecular Structure and Key Features

This compound possesses a highly substituted benzene ring, which gives rise to a unique and informative spectroscopic fingerprint. The interplay of the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups, the electron-donating methoxy (-OCH₃) group, and the electronegative fluoro (-F) atom dictates the electronic environment of the aromatic protons and carbons, leading to predictable chemical shifts and coupling patterns.

Molecular Formula: C₇H₅BrFNO₃[1][2]

Molecular Weight: 250.02 g/mol [1][2]

Structure:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region corresponding to the methoxy group. The substitution pattern leaves two protons on the aromatic ring.

| Predicted Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| 1 | H-4 | ~7.5 - 7.8 | Doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz | 1H |

| 2 | H-6 | ~7.2 - 7.5 | Doublet of doublets (dd) | J(H-F) ≈ 2-4 Hz, J(H-H) ≈ 2-3 Hz | 1H |

| 3 | -OCH₃ | ~3.9 - 4.1 | Singlet (s) | - | 3H |

Expertise & Experience:

-

Causality of Chemical Shifts: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The nitro group at C-2 is strongly electron-withdrawing, deshielding the adjacent protons. The fluorine at C-1 and bromine at C-5 are also electron-withdrawing. The methoxy group at C-3 is electron-donating. The H-4 proton is expected to be downfield due to the ortho bromine and para fluorine. The H-6 proton will be influenced by the ortho methoxy and para nitro groups.

-

Coupling Patterns: The two aromatic protons (H-4 and H-6) will exhibit splitting due to coupling with each other (meta coupling, J ≈ 2-3 Hz) and with the fluorine atom. The coupling to fluorine will be different for each proton due to the number of bonds separating them (ortho vs. para coupling). The methoxy protons will appear as a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the low symmetry, seven distinct signals are expected: six for the aromatic carbons and one for the methoxy carbon.

| Predicted Signal | Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | C-F | ~155 - 160 (d, ¹JCF ≈ 240-260 Hz) |

| 2 | C-NO₂ | ~148 - 152 |

| 3 | C-OCH₃ | ~145 - 150 |

| 4 | C-H (C-6) | ~115 - 120 (d, JCF ≈ 20-25 Hz) |

| 5 | C-Br | ~110 - 115 |

| 6 | C-H (C-4) | ~110 - 115 (d, JCF ≈ 5-10 Hz) |

| 7 | -OCH₃ | ~55 - 60 |

Expertise & Experience:

-

Influence of Substituents: The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon attached to the highly electronegative fluorine (C-1) will be found at a very low field and will appear as a doublet with a large one-bond coupling constant (¹JCF). The carbons bearing the nitro (C-2) and methoxy (C-3) groups will also be downfield. The carbon attached to bromine (C-5) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect".

-

Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum will be the presence of C-F coupling. The carbon directly bonded to fluorine will show a large coupling constant, while other carbons in the ring will show smaller couplings depending on their proximity to the fluorine atom.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups in the molecule.

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | -OCH₃ |

| 1600 - 1575, 1500 - 1400 | C=C stretch | Aromatic ring |

| 1550 - 1500, 1350 - 1300 | N-O asymmetric & symmetric stretch | Nitro (-NO₂) |

| 1250 - 1200 | C-O stretch | Aryl ether |

| 1100 - 1000 | C-F stretch | Fluoroaromatic |

| 700 - 500 | C-Br stretch | Bromoaromatic |

Expertise & Experience:

-

Diagnostic Peaks: The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group. The presence of a strong C-O stretching band for the aryl ether and a C-F stretching band will further confirm the structure.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 250 / 252 | [M]⁺ and [M+2]⁺ molecular ion peaks |

| 220 / 222 | [M - NO]⁺ |

| 205 / 207 | [M - NO₂]⁺ |

| 171 | [M - Br]⁺ |

| 126 | [M - Br - NO₂]⁺ |

Expertise & Experience:

-

Isotopic Pattern: A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two peaks for the molecular ion ([M]⁺ and [M+2]⁺) with nearly equal intensity.

-

Fragmentation: The molecule is expected to fragment through the loss of the nitro group (as NO or NO₂) and the bromine atom. The relative abundance of the fragment ions will depend on their stability.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy

Diagram of NMR Workflow:

Caption: Standard workflow for NMR data acquisition and processing.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline correction on the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks to the corresponding nuclei in the molecule.

-

IR Spectroscopy

Diagram of IR Workflow:

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Step-by-Step Protocol (using Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The instrument's software will automatically perform the background subtraction.

-

Identify the major absorption bands and correlate them with the functional groups present in the molecule.

-

Mass Spectrometry

Diagram of MS Workflow:

Caption: General workflow for mass spectrometry analysis.

Step-by-Step Protocol (using Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ionization source parameters (e.g., capillary voltage, gas flow rates, and temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻ depending on the mode).

-

Examine the isotopic pattern of the molecular ion to confirm the presence of bromine.

-

Analyze the fragmentation pattern to gain further structural information.

-

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectral features and the principles behind them, researchers can more effectively identify and characterize this compound in their synthetic and developmental workflows. The provided protocols offer a standardized approach to acquiring high-quality spectroscopic data.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

The Strategic Utility of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene, a polysubstituted aromatic compound, has emerged as a highly versatile intermediate. Its unique arrangement of functional groups—a bromine atom, a fluorine atom, a methoxy group, and a nitro group—offers a rich platform for a variety of chemical transformations, enabling the synthesis of diverse and novel molecular architectures. This technical guide provides an in-depth exploration of the potential research applications of this valuable synthetic precursor, complete with detailed experimental protocols and mechanistic insights.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1137869-91-0 | [1] |

| Molecular Formula | C₇H₅BrFNO₃ | [1] |

| Molecular Weight | 250.02 g/mol | [1] |

| Appearance | White to yellowish solid | [2] |

| Melting Point | 57-61 °C | [2] |

| Boiling Point | 255-256 °C | [2] |

| Solubility | Soluble in common organic solvents | [2] |

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire aromatic ring, making it a hub for several key transformations.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The fluorine atom, situated ortho to the strongly electron-withdrawing nitro group, is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, providing a direct route to highly functionalized benzene derivatives.

Application in the Synthesis of BET Inhibitor Precursors

A notable application of this reactivity is demonstrated in the synthesis of precursors for Bromodomain and Extra-Terminal domain (BET) inhibitors, a promising class of anti-cancer agents.[3] In a key synthetic step, this compound is reacted with methylamine to yield 5-bromo-3-methoxy-N-methyl-2-nitroaniline.

Workflow for the Synthesis of a BET Inhibitor Precursor

Caption: Synthetic pathway from this compound to a BET inhibitor.

Experimental Protocol: Synthesis of 5-bromo-3-methoxy-N-methyl-2-nitroaniline

This protocol is adapted from the procedure described in US Patent 9,890,166 B2.[3]

Materials:

-

This compound (1.0 eq)

-

Methylamine solution (e.g., 40% in water or 2M in THF) (1.2-1.5 eq)

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the methylamine solution to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-bromo-3-methoxy-N-methyl-2-nitroaniline.

Reduction of the Nitro Group to an Aniline

The nitro group is a versatile functional handle that can be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations. This reduction is a cornerstone in the synthesis of many pharmaceuticals and functional materials, as the resulting aniline is a key precursor for the formation of amides, sulfonamides, and various heterocyclic systems.

General Reaction Scheme

Caption: Reduction of the nitro group to form a substituted aniline.

Representative Experimental Protocol: Reduction of a Substituted Nitrobenzene

Materials:

-

Substituted nitrobenzene (e.g., this compound) (1.0 eq)

-

Iron powder (3.0-5.0 eq)

-

Glacial acetic acid

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, create a slurry of the nitrobenzene and iron powder in a mixture of ethanol and water.

-

Heat the mixture to reflux.

-

Slowly add glacial acetic acid dropwise to the refluxing mixture.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aniline derivative.

-

Purify the product by column chromatography or recrystallization if necessary.

Cross-Coupling Reactions at the Bromine Position

The bromine atom on the aromatic ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents, including alkyl, aryl, and vinyl groups. This versatility is crucial for the construction of complex molecular scaffolds in drug discovery and materials science.

Conceptual Workflow for Suzuki Cross-Coupling

Caption: Suzuki cross-coupling reaction of this compound.

Representative Experimental Protocol: Suzuki Cross-Coupling of a Bromoaniline Derivative

Direct experimental protocols for cross-coupling reactions starting from this compound were not found in the initial search. However, the following is a general procedure for the Suzuki-Miyaura coupling of an ortho-bromoaniline, which is a plausible downstream product of our target molecule after nitro group reduction.

Materials:

-

Bromoaniline derivative (1.0 eq)

-

Boronic acid or ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02-0.05 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

-

Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

Procedure:

-

To a reaction vessel, add the bromoaniline derivative, boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) several times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the coupled product.

Conclusion

This compound is a strategically functionalized aromatic building block with significant potential in various research and development sectors. Its capacity to undergo selective nucleophilic aromatic substitution, nitro group reduction, and transition metal-catalyzed cross-coupling reactions makes it an invaluable tool for the synthesis of complex and biologically active molecules. The protocols and workflows outlined in this guide serve as a foundation for researchers to explore and exploit the synthetic versatility of this compound in their pursuit of novel chemical entities.

References

-

ChemBK. 5-Bromo-1-Fluoro-2-Methoxy-3-Nitro-Benzene. Available at: [Link].

-

MySkinRecipes. 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene. Available at: [Link].

- Google Patents. US9890166B2 - Imidazopyrrolidine derivatives and their use in the treatment of disease.

-

LookChem. Cas 147808-42-2,5-Bromo-1,3-difluoro-2-nitrobenzene. Available at: [Link].

-

Appchem. This compound | 1137869-91-0 | C7H5BrFNO3. Available at: [Link].

- Google Patents. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

-

INIS-IAEA. Synthesis of substituted bromobenzene derivatives via bromoanilines. A moderately selective ortho-bromination of [14C]-aniline. Available at: [Link].

- Google Patents. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.

-

PubChem. 5-Bromo-2-fluoroaniline. Available at: [Link].

-

PubChem. 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene. Available at: [Link].

-

PubMed Central. Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Available at: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Available at: [Link].

Sources

The Strategic Utility of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene in Complex Molecule Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene, a highly functionalized aromatic compound that has emerged as a pivotal intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. We will explore its synthesis, unique reactivity, and its strategic application in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven applications.

Introduction: A Molecule of Strategic Importance

This compound is a polysubstituted benzene derivative with the chemical formula C₇H₅BrFNO₃ and a molecular weight of 250.02 g/mol .[1] Its CAS number is 1137869-91-0.[2] The strategic arrangement of its functional groups—a bromine atom, a fluorine atom, a methoxy group, and a nitro group—creates a unique electronic landscape on the aromatic ring, making it a versatile and highly sought-after building block in modern organic synthesis.

The presence of these distinct functionalities allows for a programmed, sequential, and regioselective approach to the construction of complex molecular architectures. This guide will delve into the specific roles of each substituent and how they can be exploited to achieve desired synthetic transformations.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.

| Property | Value | Source |

| Appearance | White to yellowish solid | |

| Molecular Formula | C₇H₅BrFNO₃ | [1] |

| Molecular Weight | 250.02 g/mol | [1] |

| CAS Number | 1137869-91-0 | [2] |

| Melting Point | 57-61°C | |

| Boiling Point | 255-256°C | |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound: A Plausible Synthetic Pathway

While the synthesis of this molecule can be complex, a general and logical route can be proposed based on established organic chemistry principles. This pathway involves the sequential introduction of the various functional groups onto the benzene ring.

A plausible synthetic route starts with a readily available substituted anisole, such as 4-bromo-2-fluoroanisole. The synthesis would then proceed through a nitration step to introduce the nitro group. The directing effects of the existing substituents are crucial in determining the position of the incoming nitro group.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

The Versatile Reactivity of this compound: A Trifecta of Opportunities

The synthetic utility of this compound stems from the distinct reactivity of its three key functional handles: the fluorine atom, the bromine atom, and the nitro group. This allows for a modular approach to molecule construction.

Nucleophilic Aromatic Substitution (SₙAr) at the Fluorine Position

The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the aromatic ring towards nucleophilic attack. This makes the fluorine atom an excellent leaving group in SₙAr reactions. This reactivity is a cornerstone of its application in building complex molecules, particularly in the introduction of nitrogen-based nucleophiles.

Reaction Logic:

Caption: General scheme for Nucleophilic Aromatic Substitution (SₙAr) reactions.

A prime example of this reactivity is found in the synthesis of precursors for imidazopyrrolidine derivatives, which have been investigated as inhibitors of BET bromodomains for potential cancer therapy.[2]

Experimental Protocol: Synthesis of N-methyl-5-bromo-3-methoxy-2-nitroaniline [2]

-

Reactants: A mixture of this compound (5.5 g, 22 mmol) and a 2 M solution of methylamine in THF (44 ml) is prepared.

-

Reaction Conditions: The reaction mixture is slowly heated to 75°C.

-

Reaction Time: The mixture is maintained at 75°C for 2 hours.

-

Work-up: After cooling to room temperature, the solid is filtered off and discarded. The filtrate is concentrated to yield the desired product.

This reaction demonstrates the selective displacement of the fluorine atom by the amine nucleophile, a transformation that is both efficient and highly regioselective due to the electronic activation provided by the nitro group.

Palladium-Catalyzed Cross-Coupling at the Bromine Position

The bromine atom on the aromatic ring serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups.

Commonly employed cross-coupling reactions include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines.

The ability to perform these reactions in the presence of the other functional groups on the ring highlights the chemoselectivity that can be achieved with this intermediate.

Reduction of the Nitro Group to an Amine

The nitro group can be readily and selectively reduced to an amino group (-NH₂), which opens up a vast array of subsequent chemical transformations. This is a crucial step in the synthesis of many pharmaceutical compounds, as the resulting aniline derivative can be further functionalized through:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Diazotization: Conversion to a diazonium salt, which can then be displaced by a variety of nucleophiles (Sandmeyer reaction).

-

Reductive amination: Reaction with aldehydes or ketones.

A relevant example is the reduction of the closely related compound, 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene, to 4-fluoro-3-methoxyaniline, a valuable intermediate in its own right.[3] This transformation is typically achieved through catalytic hydrogenation.

Conceptual Protocol: Catalytic Hydrogenation of the Nitro Group

-

Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[3]

-

Hydrogen Source: The reaction is carried out under a hydrogen atmosphere, often at elevated pressure (≥ 5 bar).[3]

-

Solvent: A suitable organic solvent such as ethanol or ethyl acetate.

-

Temperature: The reaction may require heating (e.g., at least 50°C) to proceed at a reasonable rate.[3]

This reduction is generally highly selective for the nitro group, leaving the other halogen substituents intact.

Strategic Application in Drug Discovery: A Case Study

The multifaceted reactivity of this compound makes it an ideal starting material for the synthesis of complex, biologically active molecules. As previously mentioned, its use in the synthesis of imidazopyrrolidine derivatives as BET inhibitors for cancer treatment is a compelling example.[2]

Synthetic Strategy Overview:

Sources

Methodological & Application

Application Notes & Protocols: Buchwald-Hartwig Amination of 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene

Introduction: Addressing a Challenging Substrate